molecular formula C21H19ClN4OS B4803448 3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-2-[(2-METHYLBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE

3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-2-[(2-METHYLBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE

Cat. No.: B4803448
M. Wt: 410.9 g/mol
InChI Key: DRDSJCROWZFUKE-UHFFFAOYSA-N
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Description

3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-2-[(2-METHYLBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE is a complex organic compound that belongs to the class of quinazolinones Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

The synthesis of 3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-2-[(2-METHYLBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the chlorinated substituent, and the attachment of the sulfanyl group. Common synthetic routes may include:

    Formation of the Pyrazole Ring: This can be achieved through a cycloaddition reaction involving hydrazine and an appropriate alkyne or alkene.

    Attachment of the Sulfanyl Group: This step may involve the use of thiol reagents under basic conditions to introduce the sulfanyl group.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-2-[(2-METHYLBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to modify the pyrazole ring or other functional groups.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: Quinazolinones are known for their therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It can be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-2-[(2-METHYLBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting or activating their function. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar compounds to 3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-2-[(2-METHYLBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE include other quinazolinones and pyrazole derivatives. These compounds share structural similarities but may differ in their biological activities and chemical properties. For example:

    Quinazolinone Derivatives: These compounds are known for their diverse biological activities, including anticancer and anti-inflammatory properties.

    Pyrazole Derivatives: These compounds are often used in the development of pharmaceuticals due to their ability to interact with various biological targets.

The uniqueness of this compound lies in its combination of functional groups, which may confer unique biological activities and chemical reactivity.

Properties

IUPAC Name

3-[2-(4-chloropyrazol-1-yl)ethyl]-2-[(2-methylphenyl)methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4OS/c1-15-6-2-3-7-16(15)14-28-21-24-19-9-5-4-8-18(19)20(27)26(21)11-10-25-13-17(22)12-23-25/h2-9,12-13H,10-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRDSJCROWZFUKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NC3=CC=CC=C3C(=O)N2CCN4C=C(C=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-2-[(2-METHYLBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE
Reactant of Route 2
Reactant of Route 2
3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-2-[(2-METHYLBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE
Reactant of Route 3
Reactant of Route 3
3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-2-[(2-METHYLBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE
Reactant of Route 4
3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-2-[(2-METHYLBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE
Reactant of Route 5
Reactant of Route 5
3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-2-[(2-METHYLBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE
Reactant of Route 6
Reactant of Route 6
3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-2-[(2-METHYLBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE

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